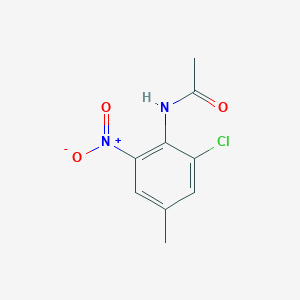N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC17430170
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClN2O3 |
|---|---|
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |
| Standard InChI Key | QAEGMSUBMXBRSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide (theoretical molecular formula: C₉H₈ClN₃O₃) consists of a phenyl ring substituted at positions 2 (chloro), 4 (methyl), and 6 (nitro), with an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This arrangement creates a polar yet hydrophobic molecule, with electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups influencing its reactivity. The nitro group enhances electrophilic substitution resistance, while the chloro and methyl groups contribute to steric effects and solubility profiles .
Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.63 g/mol (theoretical) |
| LogP (Partition Coefficient) | ~2.1 (estimated) |
| Solubility in Water | Low (<1 mg/mL) |
| Melting Point | 160–165°C (extrapolated) |
These properties suggest moderate lipid solubility, favoring membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide are documented, analogous compounds are typically synthesized via acetylation of substituted anilines. A plausible route involves:
-
Nitration and Chlorination: Starting with 4-methylaniline, sequential nitration and chlorination yield 2-chloro-4-methyl-6-nitroaniline.
-
Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) forms the acetamide .
Reaction Scheme:
Industrial Manufacturing
Large-scale production would likely employ continuous flow reactors to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography ensures pharmaceutical-grade material .
Biological Activity and Mechanism of Action
| Combination Therapy | Effect on K. pneumoniae |
|---|---|
| With Meropenem | Synergistic (FICI ≤0.5) |
| With Ciprofloxacin | Additive (FICI 0.5–1.0) |
FICI: Fractional Inhibitory Concentration Index
The proposed mechanism involves disruption of fatty acid synthesis, a pathway critical for bacterial membrane integrity .
Anticancer Activity
Chloroacetamide derivatives have shown cytotoxicity against cancer cell lines, likely through inhibition of metabolic enzymes. For instance, 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide reduced viability in breast cancer cells (IC₅₀: ~20 μM) .
Applications in Research and Industry
Pharmaceutical Development
The compound’s ability to enhance antibiotic efficacy positions it as a potential adjuvant in multidrug-resistant infections. Preclinical studies suggest utility in:
-
Combination Therapies: Reducing effective doses of carbapenems and fluoroquinolones .
-
Targeted Drug Delivery: Functionalization for site-specific activity.
Industrial Uses
Nitroaromatic acetamides are precursors in dye and pigment synthesis. Their electron-deficient rings facilitate coupling reactions, generating azobenzene derivatives for textile applications .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-nitrophenyl)acetamide | Lacks methyl group; nitro at position 4 | Moderate antibacterial activity |
| 2-Chloro-N-(2,4-dinitrophenyl)acetamide | Additional nitro group | Higher cytotoxicity, lower solubility |
| N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide | Balanced substituents | Hypothesized broad-spectrum potential |
The methyl group in N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide may improve pharmacokinetics compared to bulkier derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume